1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
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Overview
Description
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with a suitable amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The general reaction scheme can be represented as follows:
GeCl4+RNH2+ROH→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germatranes depending on the reagents used.
Scientific Research Applications
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form coordination complexes with various biomolecules, influencing their activity. Additionally, the bicyclic structure may allow the compound to interact with cellular membranes and proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
Uniqueness
1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane is unique due to the presence of germanium in its structure, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom can form stronger bonds with oxygen and nitrogen, leading to enhanced stability and reactivity in certain applications.
Properties
CAS No. |
78645-24-6 |
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Molecular Formula |
C8H17GeNO2 |
Molecular Weight |
231.86 g/mol |
IUPAC Name |
1-methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17GeNO2/c1-9-3-2-4-10(5-7-11-9)6-8-12-9/h2-8H2,1H3 |
InChI Key |
UHMURRBSTMAJTD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]12CCCN(CCO1)CCO2 |
Origin of Product |
United States |
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